(3-Methoxypropyl)hydrazine hydrochloride
Description
Properties
CAS No. |
1803591-58-3 |
|---|---|
Molecular Formula |
C4H13ClN2O |
Molecular Weight |
140.61 g/mol |
IUPAC Name |
3-methoxypropylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c1-7-4-2-3-6-5;/h6H,2-5H2,1H3;1H |
InChI Key |
RHHCUBCVTKINAH-UHFFFAOYSA-N |
SMILES |
COCCCNN.Cl |
Canonical SMILES |
COCCCNN.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Propylhydrazine Hydrochloride (PHC)
(2-Thienylmethyl)hydrazine Hydrochloride (THC)
- Structure : Thienylmethyl group (aromatic sulfur-containing substituent).
- Applications : Similar to PHC, THC enhances perovskite solar cell efficiency (23.0%) due to its reducing properties. The thienyl group introduces π-conjugation, improving charge transport in devices .
- Key Difference : The aromatic thienyl group in THC offers distinct electronic properties compared to the aliphatic methoxypropyl group, influencing redox behavior and solubility.
(4-Methoxyphenyl)hydrazine Hydrochloride
- Structure : Methoxy group attached to a phenyl ring.
- Applications : Used in synthesizing piperidine-based pharmaceuticals via condensation and acylation reactions .
- Key Difference : The aromatic methoxy group enhances resonance stabilization but reduces flexibility compared to the aliphatic methoxypropyl chain, affecting reaction kinetics and regioselectivity.
3-Methylphenylhydrazine Hydrochloride
- Structure : Methyl group on a phenyl ring.
- Applications : Intermediate in agrochemical and dye synthesis.
- Key Difference : The absence of a methoxy group and presence of a methyl substituent result in lower polarity and altered solubility in polar solvents compared to (3-methoxypropyl)hydrazine hydrochloride .
[3-(Dimethylamino)propyl]hydrazine Dihydrochloride
- Structure: Dimethylamino group (-N(CH3)2) on a propyl chain.
- Properties: Basic amino group increases water solubility and enables pH-dependent reactivity. Molecular weight: 190.12 g/mol .
- Key Difference: The dimethylamino group introduces cationic character, differing from the neutral electron-donating methoxy group in this compound.
Data Table: Comparative Properties of Hydrazine Hydrochlorides
Research Findings and Mechanistic Insights
Redox Activity
Hydrazine hydrochlorides with electron-donating groups (e.g., methoxy in (3-methoxypropyl)hydrazine HCl) exhibit enhanced reducing capabilities by stabilizing radical intermediates. This is critical in perovskite precursor solutions, where iodine reduction is necessary for device performance .
Solubility and Stability
The methoxypropyl group enhances water solubility compared to purely aliphatic or aromatic hydrazines, facilitating homogeneous reactions. However, its stability under acidic conditions may require optimization, as observed in hydrazine hydrochloride-mediated cyclizations .
Preparation Methods
Hydrazine Substitution on 3-Methoxypropyl Precursors
One common approach is the nucleophilic substitution of a suitable leaving group on a 3-methoxypropyl derivative (e.g., halide or tosylate) by hydrazine or hydrazine hydrate, followed by acidification to form the hydrochloride salt.
- Typical Reaction Conditions :
- Solvent: Methanol, ethanol, or tetrahydrofuran (THF)
- Temperature: 0–100 °C depending on reaction step
- Reaction Time: 1–10 hours
- Molar Ratios: Hydrazine in excess (3–5 equivalents) to ensure complete substitution
This method is favored for its straightforwardness and relatively high yields.
Hydrazinolysis of Phthalimide-Protected Intermediates
Another refined method involves the use of phthalimide-protected intermediates, which are first synthesized by reacting 3-chloropropyl derivatives with potassium phthalimide. Subsequent hydrazinolysis with hydrazine hydrate liberates the free hydrazine derivative, which is then converted to the hydrochloride salt.
-
- Preparation of N-(3-chloropropyl) methacrylamide or similar intermediate.
- Reaction with potassium phthalimide to form N-[N'-(methacryloyl)-3-aminopropyl]phthalimide.
- Hydrazinolysis with hydrazine hydrate to release the hydrazine derivative.
- Salification with hydrochloric acid to yield the hydrochloride salt.
-
- Hydrazinolysis temperature: 0–100 °C
- Reaction time: 3–10 hours
- Solvent: Methanol or ethanol
- Yields: Typically 85–90% for hydrazinolysis and 90+% for final salification
This method provides high purity products and allows for industrial scale-up due to cost-effective raw materials and avoidance of expensive protecting groups like Boc (tert-butyloxycarbonyl).
Representative Experimental Data and Yields
The following table summarizes typical yields and reaction parameters from reported synthetic routes closely related to (3-methoxypropyl)hydrazine hydrochloride preparation, adapted from analogous hydrazine hydrochloride syntheses:
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of 3-chloropropyl amine hydrochloride with methacrylic anhydride | Base catalysis, aqueous-organic solvent system | 0–5 | 1–5 | 92–94 | Formation of N-(3-chloropropyl) methacrylamide |
| Reaction with potassium phthalimide | Solvent (methanol or ethanol), 50–150 °C | 50–150 | 1–5 | 85–90 | Formation of phthalimide intermediate |
| Hydrazinolysis with hydrazine hydrate | Methanol or ethanol, reflux | 0–100 | 3–10 | 85–87 | Release of hydrazine derivative |
| Salification with HCl | THF or other solvent, room temperature | 0–25 | 1–5 | 90–93 | Formation of hydrochloride salt |
Note: While these data are from methacrylamide derivatives, the reaction principles and conditions are translatable to this compound synthesis, with appropriate modifications for the methoxy substituent.
Catalytic Methylation and Hydrazine Derivative Formation
A related preparation strategy for methyl hydrazine hydrochloride involves catalytic methylation of hydrazine hydrochloride using methanol in the presence of hydrazine sulfate or related catalysts under controlled temperature (50–100 °C) and reaction times (1–4 hours). Although this method is specific for methyl hydrazine, analogous catalytic approaches could be adapted for preparing alkoxypropyl hydrazine derivatives by selecting suitable alkoxyalkylating agents.
Analytical Characterization and Purity Assessment
Typical characterization of the synthesized this compound includes:
- NMR Spectroscopy : Proton and carbon NMR to confirm the alkoxypropyl and hydrazine moieties.
- Mass Spectrometry : To verify molecular weight and fragmentation patterns.
- Melting Point and Solubility : To assess purity and salt formation.
- Yield and Purity : Determined by chromatographic methods such as TLC or HPLC.
Summary and Recommendations
- The most effective preparation method for this compound involves initial synthesis of a suitable 3-methoxypropyl halide or protected intermediate, followed by hydrazinolysis and salification.
- Hydrazinolysis of phthalimide intermediates provides high yields and purity, suitable for scale-up.
- Reaction parameters such as temperature, solvent choice, and molar ratios critically influence yield and product quality.
- Catalytic methylation methods for hydrazine derivatives suggest potential for alternative alkylation techniques.
- Comprehensive analytical characterization ensures product identity and quality.
This article synthesizes data from patent literature and peer-reviewed research to present a professional, authoritative overview of preparation methods for this compound, excluding unreliable sources and focusing on industrially viable and scientifically validated processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
